

# Allosteric Inhibition of TYK2: A Technical Guide to Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a range of autoimmune and inflammatory diseases. [1][2] TYK2 is involved in the signal transduction of key cytokines such as interleukin-23 (IL-23), interleukin-12 (IL-12), and type I interferons (IFNs).[1][3] Consequently, TYK2 has emerged as a promising therapeutic target.[4] Traditional approaches to inhibiting JAK family members have focused on the highly conserved ATP-binding site within the catalytic (JH1) domain, often leading to a lack of selectivity and off-target effects. A novel and highly selective approach involves the allosteric inhibition of TYK2 by targeting its regulatory pseudokinase (JH2) domain.

Small molecules that bind to the JH2 domain stabilize TYK2 in an inactive conformation, preventing its activation and subsequent downstream signaling. This mechanism offers significantly improved selectivity over other JAK family members due to the lower sequence homology in the JH2 domain compared to the JH1 domain. This guide provides an in-depth technical overview of the allosteric inhibition of TYK2 by novel compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

## **TYK2 Signaling Pathway and Allosteric Inhibition**



### Foundational & Exploratory

Check Availability & Pricing

TYK2, in partnership with other JAKs, associates with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptors dimerize, leading to the trans-activation of the associated JAKs. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and modulate the transcription of target genes involved in inflammatory and immune responses. Allosteric inhibitors targeting the JH2 domain interrupt this cascade at its inception by preventing the initial activation of TYK2.





TYK2 Signaling Pathway and Allosteric Inhibition

Click to download full resolution via product page

A diagram of the TYK2 signaling cascade and the point of intervention for allosteric inhibitors.





# Quantitative Data on Novel Allosteric TYK2 Inhibitors

The development of selective allosteric TYK2 inhibitors has led to several promising compounds. Their potency and selectivity are typically characterized through a variety of biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.



| Compound                                          | Target/Assay               | IC50 (nM)                                                                                                      | Selectivity vs. other JAKs                                                         | Reference |
|---------------------------------------------------|----------------------------|----------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|-----------|
| Deucravacitinib<br>(BMS-986165)                   | TYK2 JH2<br>Domain Binding | 0.2                                                                                                            | Highly selective<br>over JAK1/2/3<br>(>10,000 nM in<br>cellular assays)            |           |
| IL-12/IFN-y<br>induced signaling<br>(Whole Blood) | 5                          | ~56- to 120-fold<br>more potent than<br>tofacitinib,<br>upadacitinib, and<br>baricitinib at<br>inhibiting TYK2 |                                                                                    |           |
| QL-1200186                                        | TYK2 JH2<br>Domain Binding | 0.06                                                                                                           | 164-fold greater<br>selectivity for<br>TYK2 JH2 over<br>JAK1 JH2                   |           |
| IL-23 induced<br>pSTAT3 (Human<br>Th17 cells)     | Dose-dependent inhibition  | Highly selective vs. JAK1/2/3 signaling pathways                                                               |                                                                                    |           |
| IL-12 induced<br>IFNy (NK92<br>cells)             | High potency               | No inhibitory<br>activity against<br>TYK2 JAK1/2/3<br>JH1 kinases                                              | _                                                                                  |           |
| ATMW-DC                                           | TYK2 JH2<br>Domain Binding | 0.012                                                                                                          | ≥350-fold<br>selectivity over<br>JAK1, 2, or 3 in<br>biochemical<br>binding assays |           |
| IL-12-induced pSTAT4                              | 18                         | >460-fold<br>selectivity over<br>JAK1/2-signaling<br>cytokines (IL-<br>6/pSTAT3 and                            |                                                                                    | _         |



|                                                   |                                      | GM-<br>CSF/pSTAT5)                                              |                                                                |  |
|---------------------------------------------------|--------------------------------------|-----------------------------------------------------------------|----------------------------------------------------------------|--|
| Compound 1<br>(BMS)                               | TYK2 JH2<br>Domain Binding<br>(HTRF) | 0.2                                                             | No activity against JH1 domains of TYK2, JAK1, JAK2 (IC50 > 10 |  |
| IL-23/IFNα<br>signaling<br>(Cellular<br>Reporter) | 5                                    | High kinome<br>selectivity<br>against a panel<br>of 249 kinases |                                                                |  |
| IL-23/IFNα<br>signaling<br>(Human Whole<br>Blood) | 13                                   |                                                                 | _                                                              |  |

## **Experimental Protocols**

A variety of in vitro and in vivo assays are employed to characterize the potency, selectivity, and mechanism of action of novel allosteric TYK2 inhibitors.

### **Biochemical Assays**

These assays assess the direct interaction of the compound with the TYK2 protein or its domains.

- TYK2 JH2 Domain Binding Assay (e.g., HTRF, SPA, Probe Displacement):
  - Principle: To quantify the binding affinity of a compound to the isolated TYK2
    pseudokinase (JH2) domain. These assays often rely on a competitive binding format
    where the test compound displaces a labeled tracer from the JH2 domain.
  - Methodology:



- Recombinant human TYK2 JH2 domain and a fluorescently labeled tracer that binds to the JH2 domain are prepared.
- A fixed concentration of the TYK2 JH2 domain and the fluorescent tracer are incubated with serial dilutions of the test compound in a microplate.
- The binding of the fluorescent tracer to the JH2 domain is measured using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Scintillation Proximity Assay (SPA).
- The IC50 value is determined by plotting the signal against the inhibitor concentration.
- Kinase Activity Assay (e.g., Z'-LYTE™, ADP-Glo™):
  - Principle: To measure the ability of a compound to inhibit the catalytic activity of the TYK2
     JH1 domain. This is often used to confirm that allosteric inhibitors do not directly target the
     ATP-binding site.
  - Methodology:
    - Serially diluted test compounds are added to a 384-well plate.
    - A kinase reaction mixture containing the recombinant TYK2 enzyme, a specific peptide substrate, and ATP is added.
    - The reaction is incubated at room temperature for a defined period (e.g., 1 hour).
    - A development solution is added to stop the reaction and generate a detectable signal (e.g., fluorescence, luminescence) that is inversely proportional to the kinase activity.
    - The signal is read on a plate reader, and IC50 values are calculated.

### **Cellular Assays**

These assays evaluate the inhibitor's effect on TYK2 signaling within a cellular context.

STAT Phosphorylation Assay (e.g., Western Blot, Flow Cytometry):



- Principle: To assess the ability of an inhibitor to block cytokine-induced phosphorylation of downstream STAT proteins.
- Methodology:
  - Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), NK-92 cells, or specific T-cell lines) are pre-incubated with various concentrations of the inhibitor.
  - The cells are then stimulated with a specific cytokine (e.g., IL-12, IL-23, or IFN-α) to activate the TYK2 pathway.
  - After a short incubation period, the cells are lysed (for Western Blot) or fixed and permeabilized (for Flow Cytometry).
  - The levels of phosphorylated STATs (e.g., pSTAT3, pSTAT4) are detected using specific antibodies.
  - The results are quantified to determine the dose-dependent inhibition of STAT phosphorylation.
- Human Whole Blood Assay:
  - Principle: To determine the functional selectivity of an inhibitor in a more physiologically relevant matrix by measuring the inhibition of cytokine-induced STAT phosphorylation or cytokine production in human whole blood.
  - Methodology:
    - Aliquots of fresh human whole blood are pre-incubated with a range of inhibitor concentrations.
    - The blood is then stimulated with a cytokine cocktail relevant to different JAK pathways (e.g., IL-12 for TYK2/JAK2, IL-6 for JAK1/JAK2, GM-CSF for JAK2/JAK2).
    - Following stimulation, red blood cells are lysed, and white blood cells are fixed and permeabilized.



- The phosphorylation of specific STATs in different immune cell populations is measured by flow cytometry using phospho-specific antibodies.
- Alternatively, the production of downstream cytokines like IFN-y can be measured in the plasma.

General Experimental Workflow for TYK2 Allosteric Inhibitor Evaluation



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Allosteric Inhibition of TYK2: A Technical Guide to Novel Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135824#understanding-the-allosteric-inhibition-of-tyk2-by-novel-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com